molecular formula C8H8Cl2N2S B8661655 Thiourea, N-(2,6-dichlorophenyl)-N'-methyl- CAS No. 30725-76-9

Thiourea, N-(2,6-dichlorophenyl)-N'-methyl-

Cat. No. B8661655
Key on ui cas rn: 30725-76-9
M. Wt: 235.13 g/mol
InChI Key: BEOKDLZINREONU-UHFFFAOYSA-N
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Patent
US04011342

Procedure details

130 g of 2,6-dichloro-aniline, 100 g of methyl isothiocyanate and 300 ml of 95% ethanol are refluxed during 14 hours, with stirring. The resulting solution is cooled in the freezer: the white solid formed is filtered and washed with isopropyl oxide. After recrystallization from isopropanol, 65 g of product (III : R = CH3), m.p. = 184° C, are collected.
Quantity
130 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([Cl:9])[C:3]=1[NH2:4].[CH3:10][N:11]=[C:12]=[S:13]>C(O)C>[CH3:10][NH:11][C:12]([NH:4][C:3]1[C:2]([Cl:1])=[CH:8][CH:7]=[CH:6][C:5]=1[Cl:9])=[S:13]

Inputs

Step One
Name
Quantity
130 g
Type
reactant
Smiles
ClC1=C(N)C(=CC=C1)Cl
Name
Quantity
100 g
Type
reactant
Smiles
CN=C=S
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution is cooled in the freezer
CUSTOM
Type
CUSTOM
Details
the white solid formed
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
washed with isopropyl oxide
CUSTOM
Type
CUSTOM
Details
After recrystallization from isopropanol, 65 g of product (III : R = CH3), m.p. = 184° C
CUSTOM
Type
CUSTOM
Details
are collected

Outcomes

Product
Name
Type
Smiles
CNC(=S)NC1=C(C=CC=C1Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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